6-fluoro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline
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Overview
Description
6-fluoro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is a complex organic compound that features a quinazoline core substituted with a fluoro group, an azetidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline typically involves multi-step organic synthesis. The process begins with the preparation of the quinazoline core, followed by the introduction of the fluoro group, azetidine ring, and pyrazole moiety. Common reagents used in these steps include fluorinating agents, azetidine derivatives, and pyrazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the azetidine ring to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-fluoro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
JNJ-38877605: A quinoline derivative with potential therapeutic applications.
Uniqueness
6-fluoro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16FN5 |
---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
6-fluoro-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline |
InChI |
InChI=1S/C16H16FN5/c1-11-5-20-22(6-11)9-12-7-21(8-12)16-14-4-13(17)2-3-15(14)18-10-19-16/h2-6,10,12H,7-9H2,1H3 |
InChI Key |
IVWHLKKZVCCVSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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